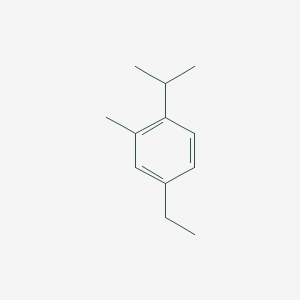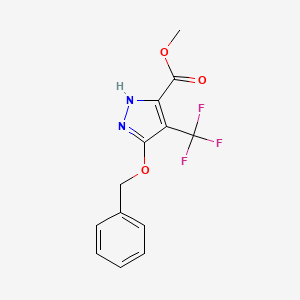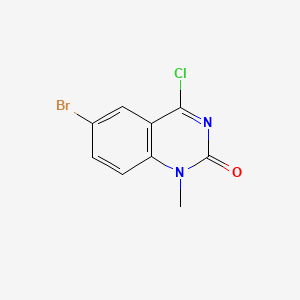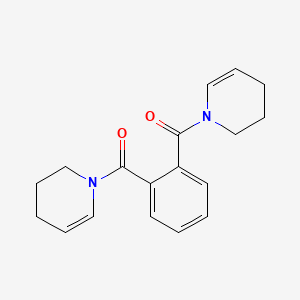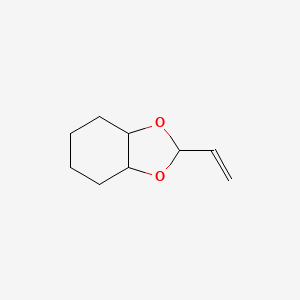
2-Vinylhexahydro-1,3-benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxole, 2-ethenylhexahydro- is an organic compound with the molecular formula C9H14O2. It is a derivative of 1,3-benzodioxole, characterized by the presence of an ethenyl group and a hexahydro structure. This compound is part of the benzodioxole family, known for its unique structural and chemical properties, making it significant in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole, 2-ethenylhexahydro- can be synthesized through the condensation of catechol with methanol in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid . This reaction forms the dioxole ring by methylenedioxy bridge formation, where methanol acts as the methylene source. The process requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of 1,3-Benzodioxole, 2-ethenylhexahydro- typically involves large-scale synthesis using similar methods as described above. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors to maintain consistent reaction conditions and high throughput.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole, 2-ethenylhexahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions for substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
1,3-Benzodioxole, 2-ethenylhexahydro- has a wide range of applications in scientific research:
Biology: The compound is used in studies involving enzyme inhibition and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole, 2-ethenylhexahydro- involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to act as potent auxin receptor agonists, promoting root growth in plants by enhancing root-related signaling responses . The compound’s structure allows it to bind effectively to its targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: The parent compound, known for its bioactive properties and use in pesticides and pharmaceuticals.
1,4-Benzodioxine: Another benzodioxole derivative with distinct chemical properties and applications.
Methylenedioxybenzene: A related compound with similar structural features but different reactivity and applications.
Uniqueness
1,3-Benzodioxole, 2-ethenylhexahydro- stands out due to its unique ethenyl and hexahydro modifications, which enhance its reactivity and versatility in chemical synthesis. These structural differences make it particularly valuable in the development of novel compounds and materials.
Properties
CAS No. |
38653-45-1 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-ethenyl-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole |
InChI |
InChI=1S/C9H14O2/c1-2-9-10-7-5-3-4-6-8(7)11-9/h2,7-9H,1,3-6H2 |
InChI Key |
TYBVFDMPBNFBAA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1OC2CCCCC2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


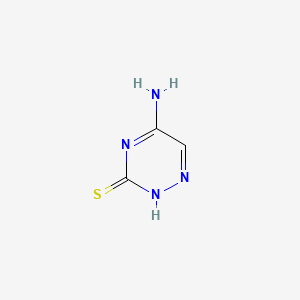


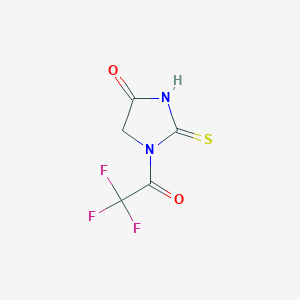
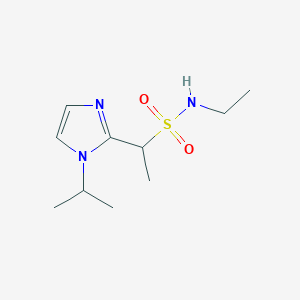
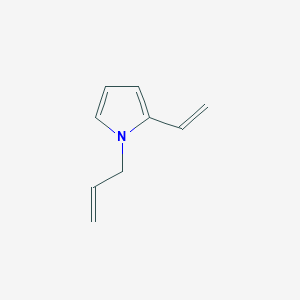
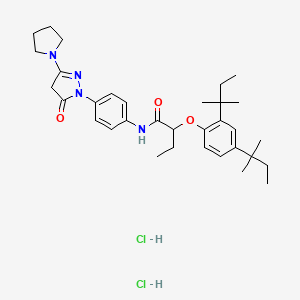

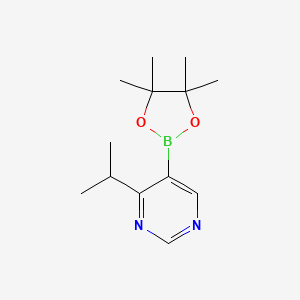
![1-(1,2-Dihydroacenaphthylen-1-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13944957.png)
